molecular formula C22H33N5O5 B1146192 H-Pro-Phe-Gly-Lys-OH CAS No. 143547-77-7

H-Pro-Phe-Gly-Lys-OH

Cat. No. B1146192
M. Wt: 447.533
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Pro-Phe-Gly-Lys-OH” is a peptide sequence consisting of four amino acids: Proline (Pro), Phenylalanine (Phe), Glycine (Gly), and Lysine (Lys) . It is used for research purposes .


Synthesis Analysis

The synthesis of such peptides typically involves extending the peptide chain from the C-terminus . The process includes synthesizing protected amino acids and condensing them using methods like the mixed anhydride method . The final step involves removing the protection using hydrogenolysis .


Molecular Structure Analysis

The molecular structure of a peptide like “H-Pro-Phe-Gly-Lys-OH” can be analyzed using tools like PepDraw . These tools can draw the peptide’s primary structure and calculate theoretical peptide properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “H-Pro-Phe-Gly-Lys-OH” include the formation of peptide bonds using mixed anhydride and azide methods . The free tripeptide is obtained via hydrogenolysis over a Ni catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Pro-Phe-Gly-Lys-OH” can be determined using various methods. For example, IR spectroscopy can confirm the structure of the protected tripeptide .

Scientific Research Applications

  • Insulin Analogs Synthesis : The use of similar peptides in the preparation of novel semisynthetic insulin analogs has been documented. For instance, Žáková et al. (2007) described the synthesis and characterization of novel insulin analogs using a related peptide, demonstrating its potential in diabetes treatment and insulin receptor affinity studies (Žáková et al., 2007).

  • Metal Ion Coordination Studies : Bataille et al. (1985) investigated the interaction of peptides like H-Pro-Phe-Gly-Lys-OH with metal ions. Their work provides insights into the structural stabilization of peptides by Cu(II) ions, which is relevant in understanding peptide-metal interactions in biological systems (Bataille et al., 1985).

  • Corticotropin Peptides Synthesis : The synthesis of corticotropin peptides that include similar sequences has been reported by Inouye and Watanabe (1977). Their work contributes to understanding the chemical synthesis of peptides related to hormonal functions (Inouye & Watanabe, 1977).

  • Antioxidant Properties : Pelogeykina et al. (2015) explored the antioxidant action of peptides structurally similar to H-Pro-Phe-Gly-Lys-OH. Their research highlights the role of such peptides in reducing free radical oxidation, potentially contributing to therapeutic strategies against oxidative stress (Pelogeykina et al., 2015).

  • Collagen Proline Hydroxylation : Rhoads and Udenfriend (1969) studied the substrate specificity of collagen proline hydroxylase using peptides including H-Pro-Phe-Gly-Lys-OH. Their findings are significant in understanding collagen synthesis and post-translational modifications in proteins (Rhoads & Udenfriend, 1969).

Safety And Hazards

Safety data sheets for similar peptides suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are recommended .

Future Directions

Research into peptides like “H-Pro-Phe-Gly-Lys-OH” is ongoing, with a focus on their potential as safe and effective anticancer drug leads . Future studies may explore the spatial structure of these peptides and their pharmacokinetic and toxic profiles .

properties

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N5O5/c23-11-5-4-9-17(22(31)32)26-19(28)14-25-20(29)18(13-15-7-2-1-3-8-15)27-21(30)16-10-6-12-24-16/h1-3,7-8,16-18,24H,4-6,9-14,23H2,(H,25,29)(H,26,28)(H,27,30)(H,31,32)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMILMCIMLLYNMB-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436108
Record name (2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Pro-Phe-Gly-Lys-OH

CAS RN

21957-31-3
Record name (2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
4
Citations
S Asante-Poku - 1975 - scholar.uwindsor.ca
I. SITE OF DECOMPOSITION OF METHYL-BROMIDE IN COCOA BEANS. II. FIELD DESORPTION MASS SPECTROMETRY OF AMINO ACIDS AND PEPTIDES. Page 1 University of …
Number of citations: 2 scholar.uwindsor.ca
HJ Cooper, PJ Derrick - Mass Spectrometry in Biomolecular Sciences, 1996 - Springer
A chronological account of the work on energy shifts accompanying collisional activation is given. The direct momentum transfer mechanisms for collisional activation, known as …
Number of citations: 2 link.springer.com
A Zaprasis - archiv.ub.uni-marburg.de
In dem Gram+ Bakterium Bacillus subtilis spielt Prolin eine wichtige Rolle. Als proteinogene Aminosäure ist es essentiell für die Biosynthese von Proteinen, es findet als Kohlen-oder …
Number of citations: 0 archiv.ub.uni-marburg.de
A Zaprasis - 2013 - Marburg, Philipps-Universität …
Number of citations: 0

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